

# Technical Support Center: Surfactant Leaching in Cell Culture Applications

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to surfactant leaching in their cell culture experiments.

## **Troubleshooting Guide**

Unexpected issues in cell culture, such as decreased cell viability, altered growth rates, or changes in morphology, can sometimes be attributed to the leaching of surfactants from plastic consumables. This guide provides a systematic approach to identifying and addressing these problems.

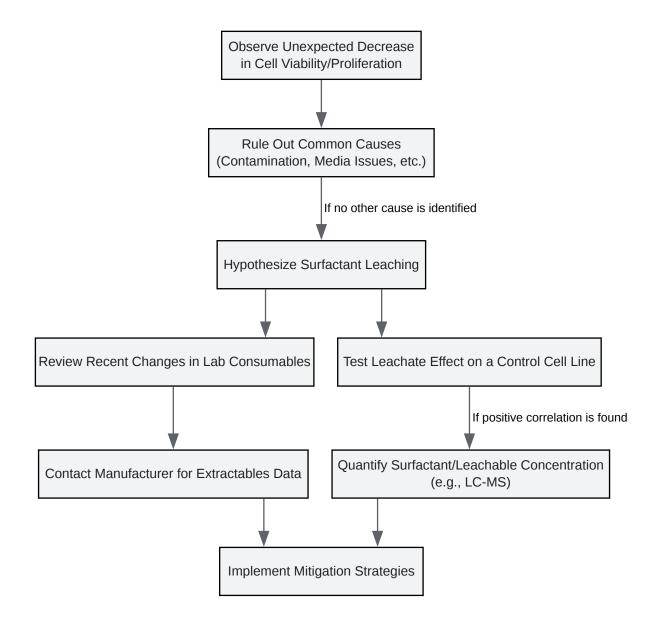
Problem: Sudden Decrease in Cell Viability or Proliferation

You observe a significant drop in viable cell density or a slowdown in the proliferation rate of your cell cultures that cannot be explained by common factors like nutrient depletion or microbial contamination.

Possible Cause: Leaching of cytotoxic surfactants from single-use bags, flasks, pipette tips, or other plasticware. A notable cytotoxic leachable is bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a breakdown product of the antioxidant Irgafos 168 used in some polyethylene films. [1][2][3]

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for decreased cell viability.

#### Mitigation Strategies:

- Pre-rinse Plasticware: Rinsing plastic consumables with sterile, high-purity water or a buffer solution before use can help remove some surface-level leachables.
- Qualify New Consumables: Before introducing a new brand or lot of plasticware into your workflow, test its potential impact on a sensitive cell line.



- Use Low-Leachable Products: Opt for cell culture consumables that are certified for low extractables and leachables.
- Control Environmental Factors: Avoid exposing plasticware to harsh conditions like extreme temperatures or organic solvents, which can accelerate leaching.[4]

## **Frequently Asked Questions (FAQs)**

Q1: What are extractables and leachables?

A:Extractables are chemical compounds that can be forced out of a material under aggressive conditions, such as exposure to harsh solvents or high temperatures. Leachables are compounds that migrate from a material into a solution under normal conditions of use.[5][6][7] In cell culture, leachables from plasticware can contaminate the culture medium and affect the cells.

Q2: What types of surfactants can leach into my cell culture?

A: A variety of surfactants can be present in plastics as manufacturing additives. These include non-ionic surfactants like polysorbates (e.g., Polysorbate 80) and poloxamers (e.g., Pluronic F-68), as well as degradation products of antioxidants like bDtBPP.[1][2]

Q3: How do leached surfactants affect my cells?

A: The effects can range from subtle to severe, depending on the surfactant and its concentration. Potential effects include:

- Reduced cell viability and proliferation: Some leachables are cytotoxic and can induce apoptosis or necrosis.[1][2][3]
- Altered cell metabolism: Leached compounds can interfere with key metabolic pathways, such as mitochondrial respiration.[3][8]
- Changes in cell morphology: Cells may appear stressed, rounded, or detached.
- Impact on product quality: For biopharmaceutical production, leachables can affect the quality and stability of the final product.[9]



Q4: At what concentrations are these leachables harmful?

A: The toxic concentrations can be very low. For example, bDtBPP has been shown to inhibit the growth of Chinese Hamster Ovary (CHO) cells at concentrations as low as 0.035-0.1 mg/L. [2] The cytotoxicity of a surfactant is often dose-dependent.

Q5: How can I test for surfactant leaching?

A: A common approach is to perform a leachate study. This involves incubating cell culture medium in the plastic container under investigation for a period of time, and then using that "conditioned" medium to culture a sensitive cell line.[3] A significant difference in cell growth compared to cells grown in fresh medium suggests the presence of leached substances. For definitive identification and quantification of the leached compounds, analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used.[10][11]

Q6: Are all surfactants bad for my cells?

A: Not necessarily. Some surfactants, like Pluronic F-68, are intentionally added to cell culture media to protect cells from shear stress in bioreactors.[12][13][14] However, even these can have concentration-dependent effects. The issue with leached surfactants is their uncontrolled and often unknown presence and concentration.

## **Quantitative Data on Surfactant Effects**

The following tables summarize the observed effects of specific surfactants and leachables on cell cultures.

Table 1: Effect of the Leachable bDtBPP on CHO Cells

Concentration (mg/L)	Effect on CHO Cells	Reference
0.035 - 0.1	Inhibition of cell growth.	[2]
0.12 - 0.73	Inhibition of cell growth across various cell lines.	[2]
Below 1.0	50% reduction in culture growth.	[3]



Table 2: Effect of Pluronic F-68 on CHO Cells in Bioreactors

Concentration (g/L)	Effect on CHO Cells	Reference
1	Typically used concentration for shear protection.	[12]
2	Sufficient to prevent cell damage at a gas flow rate of ~0.20 vvm.	[13]
5	Prevented cell death at higher gas flow rates (~0.10 vvm) and maintained high cell viability.	[13][15]
1 - 5	No adverse impact on cell culture performance and product quality.	[12][14]

## **Experimental Protocols**

1. Protocol: MTT Assay for Assessing Cytotoxicity of Leachables

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

#### Materials:

- 96-well cell culture plates
- Test cell line (e.g., CHO, HEK293)
- Complete cell culture medium
- Conditioned medium (medium incubated with the plasticware being tested)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)



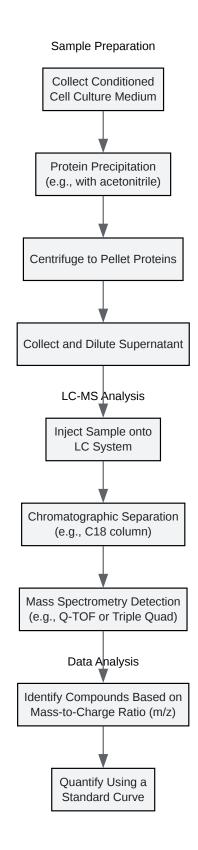
Microplate reader

#### Procedure:

- Seed cells into a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Remove the culture medium and replace it with 100 μL of either fresh medium (control) or conditioned medium. Include wells with medium only as a background control.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- After incubation, add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Incubate for at least 2 hours (or overnight) at 37°C in a humidified atmosphere.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control.
- 2. Protocol: General Workflow for LC-MS Quantification of Leached Surfactants

This workflow outlines the key steps for identifying and quantifying surfactants in cell culture media.





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Caption: General workflow for LC-MS analysis of surfactants.



#### Key Parameters for LC-MS:

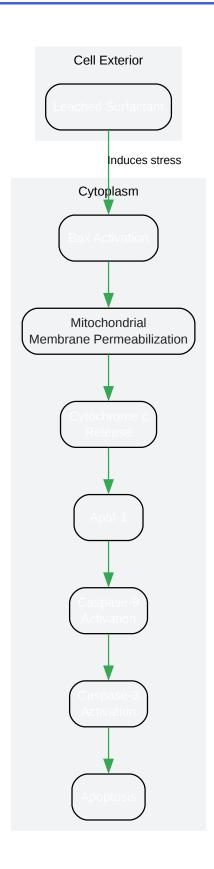
- Sample Preparation: For media containing proteins, a protein precipitation step using a solvent like acetonitrile is crucial.[10]
- Chromatography: A reverse-phase column (e.g., C18) is commonly used for separating surfactants.
- Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF) is used for identification of unknown leachables, while tandem mass spectrometry (e.g., Triple Quadrupole) is often used for quantification of known surfactants.

## **Signaling Pathways**

Surfactant-Induced Apoptosis

Some cytotoxic surfactants can induce programmed cell death, or apoptosis. This is a complex process involving a cascade of signaling events. While the exact mechanisms can vary depending on the surfactant and cell type, a common pathway involves the mitochondria.





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Caption: Simplified intrinsic apoptosis pathway induced by cellular stress.



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